molecular formula C10H15N5 B11736600 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11736600
M. Wt: 205.26 g/mol
InChI Key: UTRBXEBVWCVQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two pyrazole rings, one of which is substituted with an ethyl group at position 1 and a methyl group at position 4, while the other is substituted with a methyl group at position 1 and a methylene bridge connecting the two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.

Major Products

    Oxidation: Pyrazole N-oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-3-methyl-1H-pyrazole

Uniqueness

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl substituents on the pyrazole rings enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-3-15-5-4-9(13-15)6-11-10-7-12-14(2)8-10/h4-5,7-8,11H,3,6H2,1-2H3

InChI Key

UTRBXEBVWCVQLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNC2=CN(N=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.